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molecular formula C8H10F4O4 B1294394 Diethyl tetrafluorosuccinate CAS No. 377-71-9

Diethyl tetrafluorosuccinate

Cat. No. B1294394
M. Wt: 246.16 g/mol
InChI Key: BLZSSBPZHBFNBN-UHFFFAOYSA-N
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Patent
US06124452

Procedure details

First, diethyl tetrafluorosuccinate was prepared. Benzene (1 L) was refluxed in a 2 L 2-necked round bottom flask equipped with a Dean-Stark trap, condenser and magnetic stir bar. The azeotrope was removed. Absolute ethanol (500 ml) was added to the flask. The Dean-Stark trap was filled with activated 4 Å molecular sieves, and the solvents were refluxed through the sieves for 1 hour. The Dean-Stark trap was then placed with a Sohxlet extractor apparatus, and a Sohxlet thimble was filled with activated molecular sieves and placed in the apparatus. The tetrafluorosuccinic acid (50.37 g, 0.265 mol) was added to the flask along with p-toluene sulfonic acid (4 g). The reaction was refluxed for 24 hours. The wet sieves were periodically removed and replaced with fresh sieves. The reaction was followed by NMR. After 24 hours, the reaction was allowed to cool, and the solvents were removed in vacuo. The resulting oil was taken up to 200 ml pentane and washed three times with 50 ml saturated NaHCO3 solution. The pentane was removed in vacuo to give 53.42 g (82%) of the clear oil diethyl tetrafluorosuccinate. The following data verifies the formation of diethyl tetrafluorosuccinate: NMR (360 MHz, CDCl3) 1H δ 1.36 (t, 6H, J=7.16 Hz), 4.39 (q, 4H, J=7.16 Hz).
Quantity
50.37 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([C:9]([OH:11])=[O:10])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].[C:13]1(C)C=CC(S(O)(=O)=O)=C[CH:14]=1.[CH:24]1C=CC=C[CH:25]=1>>[F:1][C:2]([F:12])([C:9]([O:11][CH2:24][CH3:25])=[O:10])[C:3]([F:7])([F:8])[C:4]([O:6][CH2:13][CH3:14])=[O:5]

Inputs

Step One
Name
Quantity
50.37 g
Type
reactant
Smiles
FC(C(C(=O)O)(F)F)(C(=O)O)F
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap, condenser and magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The azeotrope was removed
ADDITION
Type
ADDITION
Details
Absolute ethanol (500 ml) was added to the flask
ADDITION
Type
ADDITION
Details
The Dean-Stark trap was filled with activated 4 Å molecular sieves
TEMPERATURE
Type
TEMPERATURE
Details
the solvents were refluxed through the sieves for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
a Sohxlet thimble was filled with activated molecular sieves
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The wet sieves were periodically removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
WASH
Type
WASH
Details
washed three times with 50 ml saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The pentane was removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C(C(=O)OCC)(F)F)(C(=O)OCC)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 53.42 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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